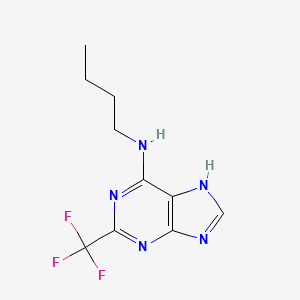

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a butyl group and a trifluoromethyl group to the purine structure enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst like copper or silver.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-Butyl-2-(trifluoromethyl)benzimidazole

- N-Butyl-2-(trifluoromethyl)aniline

- N-Butyl-2-(trifluoromethyl)imidazole

Uniqueness

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is unique due to its purine core structure, which is not present in the similar compounds listed above. This core structure allows it to interact with nucleic acids and enzymes in a manner distinct from other trifluoromethylated compounds, making it particularly valuable in biochemical and medical research.

Biological Activity

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is a purine derivative notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic contexts.

Chemical Structure and Properties

This compound features a bicyclic structure composed of fused imidazole and pyrimidine rings, characterized by the presence of a trifluoromethyl group at the 2-position and a butyl group at the 6-position. This unique structure contributes to its biological activity, enhancing membrane permeability and facilitating interaction with intracellular targets such as enzymes and receptors .

The compound's biological activity primarily stems from its ability to modulate various signaling pathways by interacting with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for improved cellular uptake and binding affinity to enzymes and receptors involved in key biological processes. Research indicates that this compound may inhibit specific kinases, making it a candidate for therapeutic applications in oncology and virology .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise as an inhibitor of cancer cell proliferation. For instance, compounds with similar purine structures have been evaluated for their efficacy against various cancer cell lines, revealing significant inhibition rates. The compound's mechanism involves interference with signaling pathways critical for tumor growth and survival .

Antiviral Activity

In addition to its anticancer potential, this compound has been studied for antiviral applications. Its ability to inhibit viral replication through interaction with viral enzymes has been noted, suggesting potential use in treating viral infections .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) indicate that the compound can effectively combat bacterial infections .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the purine scaffold influence biological activity. The introduction of lipophilic groups like trifluoromethyl significantly enhances the compound's potency against targeted enzymes .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Purine core with trifluoromethyl substitution | Anticancer, antiviral |

| 2-N-butyl-9-methylpurine | Similar purine structure | A2A receptor antagonist |

| 3′-C-Ethynyl purine nucleoside | Modified purine nucleoside | Antiproliferative activity |

Properties

CAS No. |

6621-83-6 |

|---|---|

Molecular Formula |

C10H12F3N5 |

Molecular Weight |

259.23 g/mol |

IUPAC Name |

N-butyl-2-(trifluoromethyl)-7H-purin-6-amine |

InChI |

InChI=1S/C10H12F3N5/c1-2-3-4-14-7-6-8(16-5-15-6)18-9(17-7)10(11,12)13/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |

InChI Key |

BMTRUMHIUCPEJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC2=C1NC=N2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.